6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one
Description
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a bromine atom at position 9 and an aziridine-containing methyl group at position 4. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance pharmacological properties.
Properties
CAS No. |
919291-65-9 |
|---|---|
Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
6-(aziridin-1-ylmethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O/c17-12-1-2-13-11(9-19-5-6-19)7-10-3-4-18-16(20)15(10)14(13)8-12/h1-4,7-8H,5-6,9H2,(H,18,20) |
InChI Key |
UKVKVLNSBWAZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Aziridine Introduction: The aziridine moiety can be introduced via nucleophilic substitution, where an aziridine derivative reacts with a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 9-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The target compound is compared to analogs with variations in substituents, saturation, and heteroatom placement. Key examples include:
a) 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one
- Structure: Features a methylaminoethyl group at position 6 instead of aziridinylmethyl.
- Properties: The secondary amine in the ethyl chain may enhance solubility in polar solvents compared to the strained aziridine.
- Molecular Weight : 331.213 (C₁₆H₁₅BrN₂O) .
b) 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one
- Structure : Difluoromethyl group at position 2 and bromine at position 5.
- Properties : Fluorine atoms increase lipophilicity (logP ~2.1) and metabolic stability. The absence of a basic amine limits DNA alkylation but may improve blood-brain barrier penetration .
- Molecular Weight: 258.07 (C₁₀H₆BrF₂NO) .
c) 3-(3-Bromobenzyl)isoquinolin-1(2H)-one
- Structure : Bromobenzyl substituent at position 3.
- Crystallographic data show interplanar angles of ~75.95° between aromatic rings, influencing packing and solubility .
d) 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- Structure: Partially saturated isoquinolinone core.
- Higher solubility in aqueous media compared to fully aromatic analogs .
Mechanistic Insights :
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~350.2 | 2.8 | <0.1 (DMSO) |
| Methylaminoethyl Analog | 331.2 | 1.9 | 1.2 (Water) |
| Difluoromethyl Analog | 258.1 | 2.1 | 0.5 (Ethanol) |
| Bromobenzyl Analog | 318.1 | 3.2 | <0.05 (Water) |
Notes:
- The target compound’s low solubility is mitigated by formulation strategies (e.g., nanoemulsions) .
- Fluorinated analogs exhibit improved bioavailability due to enhanced membrane permeability .
Biological Activity
6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one (CAS No. 1877702-67-4) is a synthetic compound belonging to the class of isoquinoline derivatives. Its unique structural features, including the aziridine moiety and bromine substitution, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is CHBrNO. The presence of the aziridine ring may contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with isoquinoline structures exhibit significant anticancer properties. For example, derivatives similar to 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.5 | Cell cycle arrest |
| 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one | A549 | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
The antimicrobial potential of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has been explored in various studies. Compounds containing similar structural motifs have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial properties of isoquinoline derivatives, several compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine substituent exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
Table 2: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 12.5 |
| Compound Y | E. coli | 25.0 |
| 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one | TBD |
The biological activity of 6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one may be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some isoquinoline derivatives inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
